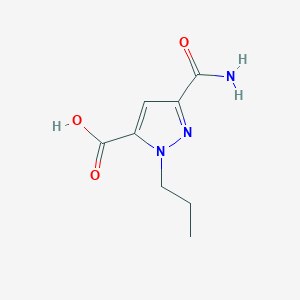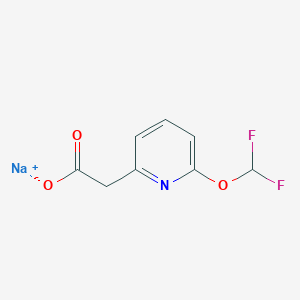
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate is a chemical compound with the formula C8H6F2NNaO3 and a molecular weight of 225.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+] .Scientific Research Applications
Synthesis and Characterization
The research on Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate-like compounds often involves their synthesis and the characterization of their properties. For instance, the synthesis and characterization of new bis(2-pyridylthio)acetate ligand and its organotin(IV) complexes were explored, highlighting the hydrolytic behavior and potential applications in material science and catalysis (Benetollo et al., 2005). Similarly, the thermal and spectroscopic properties of light lanthanides (III) and sodium complexes of 2,5-pyridinedicarboxylic acid were studied to understand their stability and decomposition patterns, which could inform their use in various industrial and research contexts (Rzączyńska et al., 2010).
Complex Formation and Reactivity
The formation of complex structures through the reactivity of these compounds has significant implications for material science, catalysis, and potentially pharmaceutical applications. For example, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions led to the formation of coordination polymers and discrete carboxylate-bridged metallomacrocycle, indicating the versatility of these compounds in forming varied complex structures (Ghosh et al., 2004).
Potential Applications in Molecular Electronics and Photophysics
The synthesis and characterization of bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs highlighted the potential of such compounds in the development of new materials for organic light-emitting diodes (OLEDs) and other photophysical applications (Lin et al., 2016).
Mechanism of Action
While the specific mechanism of action for Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate is not available, pyrimidine-based compounds, which are structurally similar, are known to exhibit anti-inflammatory effects by inhibiting the production of prostaglandin E2 via the suppression of COX-1 and COX-2 enzymes .
Future Directions
The future directions for research on Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities. Given the anti-inflammatory effects of related pyrimidine-based compounds , there may be potential for the development of new therapeutic agents.
properties
IUPAC Name |
sodium;2-[6-(difluoromethoxy)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYAGYWUVSZCM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

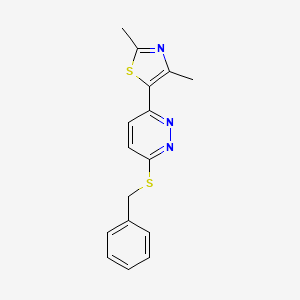
![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)
![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)

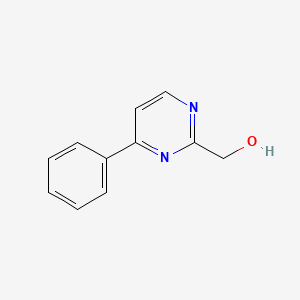
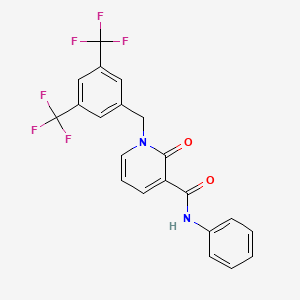


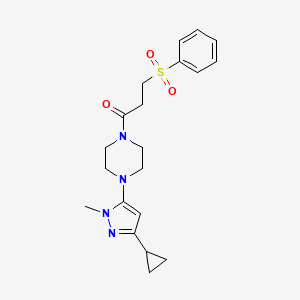
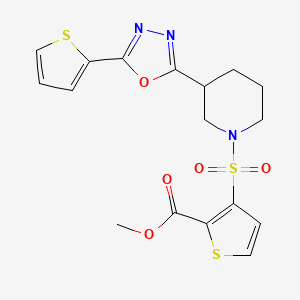
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)
